molecular formula C6H7ClS2 B7997205 5-Chloro-2-thienyl ethyl sulfide

5-Chloro-2-thienyl ethyl sulfide

Cat. No.: B7997205
M. Wt: 178.7 g/mol
InChI Key: IOOMYBUNNSVHGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-thienyl ethyl sulfide is a chemical compound that belongs to the class of organosulfur compounds. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a chlorine atom at the 5-position and an ethyl sulfide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-thienyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by cyclization to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves the use of catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-thienyl ethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-thienyl ethyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-thienyl ethyl sulfide is unique due to the presence of both a chlorine atom and an ethyl sulfide group on the thiophene ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-5-ethylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS2/c1-2-8-6-4-3-5(7)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOMYBUNNSVHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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